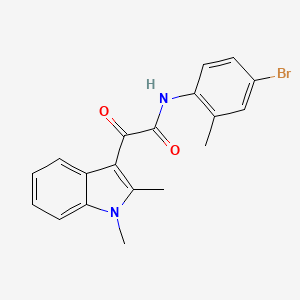

N-(4-bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2/c1-11-10-13(20)8-9-15(11)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZLNWIYFRKNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₂BrN₃O₂S

- Molecular Weight : 354.23 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate several biological pathways through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and proliferation.

- Antioxidant Activity : The presence of the indole moiety suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activity and Pharmacological Effects

Research has shown that this compound exhibits various pharmacological effects:

Anticancer Activity

Studies indicate that this compound has potential anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : Research suggests that it may enhance the cytotoxic effects of other chemotherapeutic agents, potentially through synergistic mechanisms.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties:

- Oxidative Stress Reduction : By acting as an antioxidant, it may help mitigate oxidative damage in neuronal cells.

- Neuroinflammation Modulation : The compound could influence inflammatory pathways in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| El-Naga et al. (2016) | Investigated indole derivatives' effects on cancer cell lines, highlighting apoptosis induction through caspase activation. |

| ResearchGate Study (2023) | Explored similar indole compounds showing enhanced anticancer activity when combined with traditional therapies. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural uniqueness lies in its 4-bromo-2-methylphenyl and 1,2-dimethylindole substituents. Below is a comparative analysis with key analogues:

Key Differences and Functional Implications

In contrast, compounds like 10j () with 4-chlorobenzoyl and 3-chloro-4-fluorophenyl groups show lower yields (6–17%) but demonstrated anticancer activity against Bcl-2/Mcl-1 targets, suggesting that electron-withdrawing substituents may enhance target binding . The 4-bromo-2-methylphenyl group in the target compound introduces steric bulk and bromine’s electronegativity, which could modulate receptor affinity compared to smaller substituents like methoxy or fluoro groups .

Synthetic Accessibility :

- Compounds with thiophene or pyridine moieties (e.g., 2a in ) require multi-step functionalization, whereas adamantane derivatives () are synthesized efficiently in one pot, highlighting the trade-off between structural complexity and synthetic feasibility .

Thermal Stability :

Pharmacological Potential and Limitations

- Anticancer Candidates: highlights indole derivatives with chlorobenzoyl groups as potent Bcl-2/Mcl-1 inhibitors, with IC50 values in the nanomolar range.

- Antiviral Applications : and describe azabicyclohexane-indole hybrids (e.g., SC55) as HIV entry inhibitors. The target compound lacks this scaffold but shares the oxoacetamide backbone, suggesting possible utility in antiviral optimization .

- Limitations : Low yields in chlorobenzoyl derivatives () and unconfirmed bioactivity in fluorobenzyl analogues () underscore the need for further empirical validation of the target compound .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-bromo-2-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, a procedure similar to the synthesis of structurally related acetamides involves dissolving 3,4-dichlorophenylacetic acid and 4-aminoantipyrine in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent. The reaction is stirred at 273 K in the presence of triethylamine, followed by extraction, washing, and crystallization from methylene chloride . Optimization of reaction time, temperature, and stoichiometry can improve yields.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm functional groups and connectivity. For example, indole protons typically appear at δ 7.0–7.5 ppm, while amide protons resonate near δ 8–10 ppm .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Asymmetric units may exhibit conformational variations, requiring careful analysis of dihedral angles and hydrogen-bonding patterns (e.g., R₂²(10) dimers) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with HRMS (ESI-TOF), ensuring mass accuracy within ±0.0001 Da .

Advanced Questions

Q. How can conflicting crystallographic data be resolved during structure determination?

- Methodological Answer :

- Multi-Conformer Analysis : If asymmetric units contain multiple conformers (e.g., differing dihedral angles between aryl rings), use SHELXL to refine each conformer separately. Compare R-factors and electron density maps to identify dominant configurations .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H⋯O bonds) to resolve dimerization patterns. Tools like Mercury (CCDC) can visualize packing motifs .

- Validation Tools : Utilize checkCIF/PLATON to identify geometric outliers and ADDSYM to detect missed symmetry elements .

Q. What strategies optimize synthetic yield for this compound?

- Methodological Answer :

- Coupling Agent Selection : Replace EDC with DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to reduce side reactions.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates.

- Purification : Use gradient silica gel chromatography (e.g., PE:EA = 20:1 to 5:1) or recrystallization from mixed solvents (e.g., CH₂Cl₂/hexane) .

Q. How to design biological assays for evaluating its therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Follow liquid inhibition assays in 96-well plates against ESKAPE pathogens (e.g., S. aureus, P. aeruginosa). Minimum inhibitory concentrations (MICs) can be determined via optical density measurements .

- Receptor Agonism : For PPARγ activity, use adipocyte differentiation assays (e.g., 3T3-L1 cells) with rosiglitazone as a positive control. Monitor lipid accumulation via Oil Red O staining .

Q. How to conduct structure-activity relationship (SAR) studies on derivatives?

- Methodological Answer :

- Substituent Variation : Modify the bromophenyl or indole moieties (e.g., introduce electron-withdrawing groups like –NO₂ or –CF₃) to assess effects on bioactivity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., PPARγ). Validate with molecular dynamics simulations .

- Data Analysis : Use IC₅₀/EC₅₀ values and Hill coefficients to quantify potency and cooperativity. Address contradictions (e.g., bioactivity vs. solubility) via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.